Methyl 6-chloro-5-methylpicolinate
Description
Contextualizing Methyl 6-chloro-5-methylpicolinate within Pyridine (B92270) Chemistry
Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials. This compound is a distinct entity within this class, characterized by its polysubstituted nature. The electronic properties of the pyridine ring are significantly influenced by its substituents. The chlorine atom at the 6-position and the methyl ester at the 2-position act as electron-withdrawing groups, which decreases the electron density of the aromatic ring. This electronic-deficient character makes the ring susceptible to certain types of reactions while also influencing the reactivity of the substituents themselves.
The presence of the chlorine atom is particularly important, as it provides a reactive site for nucleophilic aromatic substitution and cross-coupling reactions, common strategies for building molecular complexity. The methyl group at the 5-position offers steric influence and can participate in various transformations, while the methyl ester group can be readily hydrolyzed or reduced to provide further synthetic handles. The interplay of these groups on the pyridine scaffold allows for regioselective modifications, a critical aspect of modern synthetic design.
Significance of this compound as a Synthetic Intermediate
The primary significance of this compound lies in its utility as a versatile synthetic intermediate. Its structure is a ready-made building block that chemists can elaborate upon to construct target molecules that would otherwise require lengthy and less efficient synthetic routes. The strategic placement of the chloro, methyl, and ester functionalities allows for a range of chemical transformations.
Key reactions involving this intermediate include:
Substitution Reactions: The chlorine atom at the 6-position is a leaving group that can be displaced by various nucleophiles, such as amines or thiols, to introduce new functional groups.
Reduction Reactions: The methyl ester group can be reduced to the corresponding primary alcohol, which can then be used in subsequent synthetic steps.
Cross-Coupling Reactions: The chloro-pyridine moiety is a suitable substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon or carbon-heteroatom bonds.
Hydrolysis: The ester can be saponified to the corresponding carboxylic acid, 6-Chloro-5-methylpicolinic acid, providing another point of modification for amide bond formation or other carboxylate chemistries. accelachem.com
These transformations underscore the compound's role in the modular assembly of complex molecules, particularly in the development of new agrochemicals and pharmaceuticals where substituted pyridine cores are prevalent. chemimpex.com
Common Reactions of this compound
| Reaction Type | Functional Group Involved | Potential Reagents | Product Type | Source |
|---|---|---|---|---|
| Nucleophilic Substitution | 6-Chloro | Amines, Thiols, Alkoxides | 6-Amino/Thio/Alkoxy-5-methylpicolinate | |
| Ester Reduction | 2-Methyl Ester | Lithium aluminium hydride (LiAlH₄) | (6-chloro-5-methylpyridin-2-yl)methanol (B8731530) | |
| Ester Hydrolysis | 2-Methyl Ester | NaOH, H₂O | 6-Chloro-5-methylpicolinic acid | accelachem.com |
| Suzuki Coupling | 6-Chloro | Arylboronic acid, Pd catalyst, Base | 6-Aryl-5-methylpicolinate |
Scope and Research Trajectories for this compound
Current and future research involving this compound is largely driven by its potential as a scaffold in discovery chemistry. The exploration of new bioactive compounds for medicine and agriculture remains a significant trajectory. Researchers utilize this intermediate to systematically synthesize libraries of related compounds, where the chloro, methyl, or ester groups are modified or replaced.
One major research avenue involves the synthesis and evaluation of derivatives where the substituents are varied to fine-tune biological activity. For instance, related compounds such as Methyl 6-chloro-5-(trifluoromethyl)picolinate and Methyl 6-chloro-5-nitropicolinate are investigated to understand how electron-withdrawing groups at the 5-position affect molecular properties and interactions with biological targets. chemicalbook.comsigmaaldrich.com The synthesis of these analogs allows for the development of structure-activity relationships (SAR), which are crucial for designing more potent and selective agents.
Furthermore, the integration of this building block into novel material science applications is an emerging area of interest. The rigid, aromatic nature of the pyridine ring, combined with its capacity for functionalization, makes it a candidate for incorporation into new polymers or functional dyes. chemimpex.com The continued exploration of the reactivity and applications of this compound and its derivatives promises to yield new discoveries across the chemical sciences.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-chloro-5-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-4-6(8(11)12-2)10-7(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIHCSRDGRJMTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592798 | |
| Record name | Methyl 6-chloro-5-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178421-22-2 | |
| Record name | Methyl 6-chloro-5-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for Methyl 6 Chloro 5 Methylpicolinate and Its Derivatives
Established Synthetic Routes to Methyl 6-chloro-5-methylpicolinate
A key strategy for introducing a chlorine atom at the 6-position of a pyridine (B92270) ring is through the chlorination of a corresponding pyridine N-oxide. This transformation is typically accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃) or trichlorophosphate.
In a procedure analogous to the synthesis of related compounds, 2-(methoxycarbonyl)-5-methylpyridine 1-oxide can be treated with a chlorinating agent to yield this compound. For instance, the synthesis of 6-chloro-5-Methylpicolinonitrile is achieved by adding 5-Methyl-1-oxy-pyridine-2-carbonitrile to phosphorus oxychloride at 0°C, followed by heating to 90°C for two hours. acrospharmatech.com After workup and purification, the desired chlorinated product is obtained in a 54.1% yield. acrospharmatech.com A similar reaction on a trifluoromethyl-substituted analogue involves adding the N-oxide substrate to phosphoryl trichloride (B1173362) at 0°C and stirring the mixture overnight at 50°C, resulting in a 63% yield of the chlorinated picolinate (B1231196). google.com
This method leverages the activation of the pyridine ring by the N-oxide group, which directs chlorination to the C-6 position.
Table 1: Analogous N-Oxide Chlorination Reactions
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 5-Methyl-1-oxy-pyridine-2-carbonitrile | Phosphorus oxychloride | 0°C to 90°C, 2h | 6-chloro-5-Methylpicolinonitrile | 54.1% | acrospharmatech.com |
The synthesis of this compound can also be approached by first performing an esterification followed by a halogenation step, or vice-versa.
Route A: Esterification Followed by Chlorination
In this pathway, 5-methylpicolinic acid is first converted to its methyl ester. A representative procedure involves refluxing the acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid for 12 hours, which yields methyl 5-methylpicolinate. Subsequently, the resulting ester is chlorinated. This pivotal step uses a regioselective chlorination strategy, treating methyl 5-methylpicolinate with phosphorus oxychloride (POCl₃) at 110°C for six hours to afford the final product, this compound.
Route B: Chlorination Followed by Esterification
Alternatively, the parent acid can be chlorinated first to produce 6-chloro-5-methylpicolinic acid. This intermediate is then subjected to esterification to yield the final product. The most common method for this final step is the Fischer esterification, which involves reacting the carboxylic acid with methanol under acidic catalysis. americanelements.com The reaction is an equilibrium process, and to drive it towards the product, methods like removing water using a Dean-Stark trap are often employed. americanelements.com
Table 2: Fischer Esterification of a Carboxylic Acid
| Reactants | Conditions | Product | Notes | Reference |
|---|
Beyond the primary routes, other strategies exist for constructing the core structure. One such alternative involves the oxidation of a substituted pyridine followed by esterification. For example, a related isomer, 6-methyl-nicotinic-acid ethyl ester, is prepared by the oxidation of 2-methyl-5-ethylpyridine. nih.gov In this process, the starting pyridine is heated with sulfuric acid and nitric acid, which oxidizes the ethyl group to a carboxylic acid. nih.gov The resulting acid is then esterified by treatment with an alcohol (in this case, ethanol) to produce the final ester. nih.gov This approach, which builds the carboxylic acid functionality from an alkyl side chain, represents a fundamentally different synthetic design compared to starting with a pre-formed picolinic acid.
Synthesis of Related Picolinate Compounds
The synthetic principles applied to this compound are also relevant to its halogenated derivatives.
The synthesis of Methyl 6-chloro-5-fluoropicolinate is typically achieved through a two-step process: the synthesis of its carboxylic acid precursor, 6-chloro-5-fluoropicolinic acid, followed by esterification.
The precursor acid can be synthesized via the oxidation of a corresponding methyl-substituted pyridine. One documented method involves the oxidation of 2-chloro-3-fluoro-5-methylpyridine (B1590449) using potassium permanganate (B83412) in a pyridine-water solvent system at 100°C. Another approach starts with 6-chloro-3-fluoro-2-methylpyridine, which is oxidized using potassium dichromate and sodium tungstate (B81510) as a catalyst in sulfuric acid. google.com Once the 6-chloro-5-fluoropicolinic acid is isolated, it can be converted to its methyl ester via standard esterification procedures, such as the Fischer esterification described previously. americanelements.com
Table 3: Synthesis of 6-chloro-5-fluoropicolinic acid
| Starting Material | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-chloro-3-fluoro-5-methylpyridine | Potassium permanganate, Pyridine, Water | 100°C, 4h | 6-chloro-5-fluoropicolinic acid |
The synthesis of Methyl 6-bromo-5-methylpicolinate most logically proceeds via the esterification of its corresponding carboxylic acid, 5-bromo-6-methylpicolinic acid. This precursor acid is commercially available. The conversion to the methyl ester would follow a standard Fischer esterification protocol, reacting 5-bromo-6-methylpicolinic acid with methanol in the presence of an acid catalyst like sulfuric acid, and heating the mixture to drive the reaction to completion. americanelements.com
An alternative, more complex route could involve the synthesis of an intermediate like 2-bromo-6-methylpyridine, which can be prepared from 2-amino-6-methylpyridine (B158447) via a Sandmeyer-type reaction using hydrogen bromide, bromine, and sodium nitrite. This intermediate would then require subsequent carboxylation at the 2-position and esterification to yield the final product.
Methyl 6-chloro-3-methylpicolinate
The synthesis of Methyl 6-chloro-3-methylpicolinate typically originates from its corresponding carboxylic acid, 6-Chloro-3-methylpicolinic acid. The pivotal step in this transformation is the esterification of the carboxylic acid group. This is a standard reaction in organic chemistry, often achieved by reacting the acid with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the methanol. Subsequent elimination of water yields the desired methyl ester. The purity of the final product is typically ascertained through techniques like NMR spectroscopy and mass spectrometry.
Methyl 4-chloro-5-methylpicolinate
The synthetic route to Methyl 4-chloro-5-methylpicolinate is less commonly documented in readily available literature. However, its synthesis can be inferred from established methods for similar compounds. A plausible pathway involves the synthesis of a suitably substituted pyridine ring followed by chlorination and esterification. For instance, starting from a 5-methylpicolinic acid derivative, a chlorination step would be required to introduce the chloro-substituent at the 4-position. This can be a challenging transformation due to the directing effects of the existing substituents on the pyridine ring. Following the successful chlorination, the esterification of the carboxylic acid with methanol would yield the final product. The synthesis of a related compound, Methyl 4-chloropicolinate, has been described starting from 2-picolinic acid, which is first treated with thionyl chloride to generate the acyl chloride, followed by esterification with methanol. chemicalbook.comchemicalbook.com
Methyl 6-chloro-5-(trifluoromethyl)nicotinate
A safe and economical synthesis for Methyl 6-chloro-5-(trifluoromethyl)nicotinate has been developed, highlighting the importance of this intermediate. One reported method starts from 2-Pyridinecarboxylic acid, 5-(trifluoromethyl)-, methyl ester, 1-oxide. This starting material is treated with phosphoryl trichloride at an elevated temperature. After the reaction, the solvent is removed, and the resulting oil is neutralized and extracted. The crude product is then purified using column chromatography to yield Methyl 6-chloro-5-(trifluoromethyl)nicotinate as a white solid. rsc.org
Ethyl 6-chloro-5-methylpicolinate
Similar to its methyl ester counterpart, the synthesis of Ethyl 6-chloro-5-methylpicolinate is primarily achieved through the esterification of 6-chloro-5-methylpicolinic acid. nih.gov In this case, ethanol (B145695) is used as the alcohol. The Fischer esterification, which involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, is a common method. youtube.commasterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to drive it towards the product side, the water formed during the reaction is often removed using a Dean-Stark apparatus. masterorganicchemistry.com Alternative esterification methods include the use of coupling agents or the conversion of the carboxylic acid to its more reactive acid chloride, followed by reaction with ethanol. organic-chemistry.org
Optimization of Synthetic Processes for this compound
The transition from a laboratory-scale synthesis to an industrial-scale process requires significant optimization to ensure safety, efficiency, and economic viability.
Process Development and Scale-Up Considerations
The industrial production of this compound and its derivatives necessitates a focus on several key factors. Regioselective chlorination is a critical step that often requires careful selection of the chlorinating agent and reaction conditions to ensure the chlorine atom is introduced at the desired position on the pyridine ring. chemicalbook.com The choice of solvent can also play a significant role in controlling the regioselectivity of the reaction.
Furthermore, the esterification step, while conceptually straightforward, needs to be optimized for large-scale production. This includes managing the heat generated during the reaction, efficiently removing the water byproduct to drive the equilibrium, and minimizing the use of hazardous reagents. Purification of the final product on a large scale often moves away from chromatographic methods towards more scalable techniques like crystallization.
Stereospecific and Asymmetric Synthetic Approaches
Currently, there is a lack of specific literature detailing stereospecific or asymmetric synthetic approaches for this compound. This is likely because the target molecule itself is achiral. However, the principles of asymmetric synthesis are highly relevant for the preparation of chiral derivatives of this compound, which may be of interest for certain applications.
General strategies for inducing chirality in similar heterocyclic systems often involve the use of chiral catalysts or auxiliaries. slideshare.netyoutube.comyoutube.com For instance, asymmetric hydrogenation of a prochiral precursor could establish a stereocenter. nih.gov The development of chiral picolinate ligands derived from scaffolds like (S)-BINOL demonstrates the ongoing efforts to create chiral environments for metal-catalyzed reactions, which could potentially be adapted for the synthesis of chiral derivatives of picolinates. rsc.orgresearchgate.net Asymmetric Michael additions and other organocatalyzed reactions have also been successfully employed for the synthesis of various chiral substituted heterocycles. rsc.org While not directly applied to this compound, these methodologies represent the current state-of-the-art in asymmetric synthesis and could guide future research in developing chiral analogues. frontiersin.org
Isolation and Purification Techniques
The final stage in the synthesis of this compound and its analogs involves the isolation of the target compound from the reaction mixture, which typically contains unreacted starting materials, reagents, and byproducts. The choice of purification method is dictated by the physical and chemical properties of the compound and the nature of the impurities.
Chromatographic Methods:
Column chromatography is a widely employed technique for the purification of this compound and its derivatives. Silica (B1680970) gel is the most common stationary phase due to its efficacy in separating compounds with moderate polarity.
A typical procedure involves dissolving the crude product in a minimal amount of a suitable solvent and loading it onto a silica gel column. The separation is then achieved by eluting the column with a solvent system of increasing polarity. For this compound, a common eluent is a mixture of ethyl acetate (B1210297) and petroleum ether or hexanes. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.
For instance, in the purification of a related compound, methyl 6-chloro-5-(trifluoromethyl)picolinate, the crude material is first dissolved in ethyl acetate and washed with brine. After drying over anhydrous sodium sulfate, the solvent is removed, and the residue is purified by column chromatography on silica gel using a 3% ethyl acetate in petroleum ether eluent.
High-performance liquid chromatography (HPLC) offers a more efficient and higher-resolution separation. Reversed-phase HPLC, using a C18 column with a mobile phase such as acetonitrile (B52724) and water, is particularly useful for the analysis and purification of picolinate derivatives.
A specialized chromatographic technique, pH-zone-refining counter-current chromatography, has been successfully applied to the separation of novel pyridine derivatives. nih.gov This method utilizes a two-phase solvent system and pH gradients to achieve high purity levels, often exceeding 98%. nih.gov For example, a solvent system of methyl tert-butyl ether-tetrahydrofuran-water (4:6:7 by volume) with triethylamine (B128534) as a retainer in the organic phase and hydrochloric acid as an eluter in the aqueous phase has proven effective. nih.gov
Recrystallization:
Recrystallization is a cost-effective and scalable method for purifying solid compounds like this compound. The principle of this technique lies in the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures.
The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point, while the impurities should either be insoluble at all temperatures or remain dissolved at room temperature. Common solvent pairs for the recrystallization of esters and pyridine derivatives include ethanol/water and hexane/ethyl acetate. The process generally involves dissolving the crude solid in a minimum amount of the hot solvent, followed by slow cooling to induce crystallization of the pure compound, which is then collected by filtration.
Extraction and Washing:
Liquid-liquid extraction is a fundamental step in the work-up procedure following the synthesis of this compound. This technique is used to separate the product from the reaction mixture based on its solubility in immiscible liquid phases. Typically, an organic solvent like ethyl acetate is used to extract the ester from the aqueous reaction mixture. This is often followed by washing the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic impurities and then with brine to remove any remaining water-soluble impurities. The organic layer is subsequently dried over an anhydrous salt, such as sodium sulfate, before the solvent is evaporated to yield the crude product, which can then be further purified by chromatography or recrystallization.
Below are tables summarizing common purification techniques and solvent systems used for this compound and related compounds.
Data on Purification Techniques
| Purification Method | Stationary/Mobile Phase or Solvent | Compound Type | Purity Achieved | Reference |
| Column Chromatography | Silica Gel / Ethyl Acetate in Petroleum Ether | Methyl 6-chloro-5-(trifluoromethyl)picolinate | Not specified | |
| pH-Zone-Refining Counter-Current Chromatography | Methyl tert-butyl ether-tetrahydrofuran-water | Pyridine Derivatives | >98% | nih.gov |
| Recrystallization | Ethanol/Water | General Esters | High | |
| Recrystallization | Hexane/Ethyl Acetate | General Esters | High |
Common TLC and Recrystallization Solvent Systems
| Application | Solvent System | Compound Polarity |
| TLC | Hexane/Ethyl Acetate (various ratios) | Non-polar to moderately polar |
| TLC | Dichloromethane/Methanol (e.g., 98:2) | Polar |
| Recrystallization | Ethanol/Water | Polar |
| Recrystallization | Heptanes/Ethyl Acetate | Moderately polar |
| Recrystallization | Acetone/Water | Polar |
Iii. Chemical Reactivity and Transformations of Methyl 6 Chloro 5 Methylpicolinate
Nucleophilic Substitution Reactions of the Chlorine Atom
The chlorine atom at the 6-position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is amplified by the electron-withdrawing ester group at the 2-position, which stabilizes the intermediate Meisenheimer complex. Consequently, the chlorine can be displaced by a variety of nucleophiles.
While direct substitution on the ester is common, a clear example is seen on its reduced derivative, (6-chloro-5-methylpyridin-2-yl)methanol (B8731530). In one documented procedure, this alcohol was treated with a 40% aqueous solution of methylamine (B109427) in a sealed tube at 100°C for 20 hours. googleapis.com This reaction displaces the chloride to form (6-(methylamino)-5-methylpyridin-2-yl)methanol, demonstrating the viability of using amine nucleophiles to substitute the C6-chlorine. googleapis.com Generally, nucleophiles such as amines, thiols, and alkoxides can effectively replace the chlorine atom under appropriate, often heated, conditions to yield a range of 6-substituted-5-methylpicolinate derivatives. google.com
Ester Hydrolysis and Derivatization
The methyl ester group at the C-2 position can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid. This transformation is a common step in the synthesis of more complex derivatives. In a patented procedure, Methyl 6-chloro-5-methylpicolinate was converted to 6-chloro-5-methylpicolinic acid in 78% yield. googleapis.comgoogle.com The reaction typically involves treating the ester with a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of solvents like tetrahydrofuran (B95107) (THF) and water.
The resulting 6-chloro-5-methylpicolinic acid is a versatile intermediate itself. It can be coupled with various amines to form amides. Standard peptide coupling reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), are effective for this transformation. google.com
Table 1: Representative Ester Hydrolysis Reaction
| Reactant | Reagents & Conditions | Product | Yield | Reference |
|---|
Reduction Reactions
The ester functionality of this compound can be selectively reduced to the corresponding primary alcohol, (6-chloro-5-methylpyridin-2-yl)methanol. This transformation is typically achieved with high efficiency using standard reducing agents.
A well-documented laboratory procedure involves the reduction of this compound (1.0 eq.) with sodium borohydride (B1222165) (NaBH₄, ~1.7 eq.) in ethanol (B145695) at room temperature. googleapis.com The reaction, stirred overnight, proceeds smoothly to give the desired product, (6-chloro-5-methylpyridin-2-yl)methanol, in high yield. googleapis.com This alcohol serves as a valuable building block for further functionalization. smolecule.combldpharm.com
Table 2: Ester Reduction Reaction
| Reactant | Reagents & Conditions | Product | Yield | Reference |
|---|
Metal-Catalyzed Coupling Reactions
The chlorine atom at the 6-position serves as an effective handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are fundamental in modern organic synthesis for building complex molecular architectures. Although specific examples starting directly from this compound are not prominently detailed in literature, the reactivity of analogous 6-chloropicolinates is well-established and serves as a reliable predictor.
Suzuki-Miyaura Coupling: This reaction pairs the chloropicolinate with a boronic acid or ester to form a C-C bond. For the closely related 6-chloropicolinamide derivatives, palladium catalysts like Pd(PPh₃)₄ are used with a base such as sodium carbonate to couple various aryl and heteroaryl boronic acids at the 6-position. google.com
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the chloropicolinate with an amine. This method is noted as a key strategy for introducing amino groups onto the picolinate (B1231196) scaffold to produce pharmaceutical intermediates.
Table 3: Representative Analogous Suzuki-Miyaura Coupling Reaction
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Product | Reference |
|---|
Functional Group Interconversions and Further Derivatization
The primary products from the reactions above—the carboxylic acid and the alcohol—are themselves platforms for extensive further derivatization.
From 6-chloro-5-methylpicolinic acid: As mentioned, the carboxylic acid can be converted into a wide array of amides using standard coupling conditions. google.com This is a common route for creating biologically active molecules. google.com
From (6-chloro-5-methylpyridin-2-yl)methanol: The primary alcohol can undergo various transformations. For example, it can be oxidized back to an aldehyde or carboxylic acid under controlled conditions. The hydroxyl group can also be converted into a better leaving group (e.g., a tosylate) for subsequent substitution reactions or used in etherification reactions. smolecule.com Furthermore, the alcohol product can undergo subsequent nucleophilic substitution at the C6-Cl position, as seen in its reaction with methylamine. googleapis.com
Reactivity of Analogous Picolinate Structures
The reactivity of this compound can be understood by comparing it with structurally similar compounds. The nature and position of substituents on the pyridine ring significantly influence the reactivity of both the C6-Cl bond and the C2-ester group.
Effect of the 5-Substituent:
Methyl (subject compound): The electron-donating nature of the methyl group at the 5-position slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted analog like Methyl 6-chloropicolinate.
Trifluoromethyl (-CF₃): In contrast, a strongly electron-withdrawing group like trifluoromethyl at the 5-position, as in Methyl 6-chloro-5-(trifluoromethyl)picolinate, would significantly activate the C6-Cl bond towards nucleophilic substitution.
Halogen (-Br vs. -Cl): Brominated analogs are often more reactive in palladium-catalyzed cross-coupling reactions than their chlorinated counterparts due to the lower bond dissociation energy of the C-Br bond.
Effect of Substituent Position:
Methyl 6-chloro-3-methylpicolinate: Moving the methyl group to the 3-position has a more pronounced electronic effect on the adjacent ester and a different steric profile around the C6-Cl bond, which can alter reaction rates and regioselectivity in further substitutions. rsc.org
This comparative analysis highlights the tunable nature of the picolinate scaffold, where strategic placement of substituents allows for fine-control over the molecule's reactivity in subsequent synthetic steps.
Iv. Advanced Applications of Methyl 6 Chloro 5 Methylpicolinate in Chemical Synthesis
Precursor in Pharmaceutical Synthesis
The unique arrangement of functional groups on the Methyl 6-chloro-5-methylpicolinate molecule allows for its strategic use in the synthesis of pharmaceutically active compounds. The chlorine atom provides a reactive site for nucleophilic substitution and cross-coupling reactions, while the ester and methyl groups can be modified to tailor the final product's properties.
Synthesis of Anti-infective Agents
This compound serves as a key starting material in the synthesis of certain anti-infective agents. Specifically, it is utilized in the preparation of 2,4-diamino-pyrimidine derivatives. These pyrimidine-based compounds are a class of molecules investigated for their potential therapeutic activities, including anti-infective properties. The synthesis leverages the reactivity of the chloro- and methyl-substituted pyridine (B92270) backbone of the picolinate (B1231196) to construct the more complex pyrimidine (B1678525) structure.
Synthesis of Pyrimidine Derivatives
The synthesis of pyrimidine derivatives is a notable application of this compound. In a documented synthetic pathway, the process begins with the chlorination of 2-(methoxycarbonyl)-5-methylpyridine 1-oxide to yield this compound. nih.gov This intermediate then undergoes reduction, for example with sodium borohydride (B1222165), to convert the ester group into a primary alcohol, forming (6-chloro-5-methylpyridin-2-yl)methanol (B8731530). nih.gov This alcohol can then be further reacted, for instance with methylamine (B109427), to introduce other functional groups necessary for the formation of complex diaminopyrimidine structures. nih.gov
Table 1: Synthesis of (6-chloro-5-methylpyridin-2-yl)methanol from this compound
| Step | Reactant(s) | Reagent(s) | Product | Yield (%) |
| 1 | 2-(methoxycarbonyl)-5-methylpyridine 1-oxide | Phosphorus oxychloride, Chloroform | This compound | 58.3 |
| 2 | This compound | Sodium borohydride, Ethanol (B145695) | (6-chloro-5-methylpyridin-2-yl)methanol | 97 |
This table is based on data from a patent application and illustrates a synthetic route involving this compound. nih.gov
Development of Imidazo[1,5-a]pyridines
Imidazo[1,5-a]pyridines are a class of nitrogen-containing heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. rsc.orgbeilstein-journals.org Their synthesis often involves the cyclocondensation of 2-(aminomethyl)pyridine precursors with various reagents. While numerous synthetic routes to Imidazo[1,5-a]pyridines have been developed utilizing various substituted picoline derivatives, a direct synthetic pathway originating from this compound is not extensively documented in publicly available scientific literature. The functional groups present on this compound could theoretically be modified to create a suitable precursor for Imidazo[1,5-a]pyridine synthesis, but specific examples of this transformation are not readily found.
Intermediate in Agrochemical Development
In the agrochemical sector, this compound is recognized as a valuable intermediate for the creation of active ingredients, particularly herbicides. The structural features of this compound are incorporated into the final molecular design to elicit the desired biological response in target plant species.
Herbicidal Compound Synthesis
This compound is identified as a precursor in the synthesis of certain herbicidal compounds. Picolinate herbicides, a class of synthetic auxins, are known for their effectiveness in controlling broadleaf weeds. The synthesis of these herbicides often involves the modification of the picolinic acid core. While specific, detailed synthetic procedures starting directly from this compound are proprietary and not always published in open literature, the structural similarity to known herbicidal picolinates underscores its importance as a building block in this field.
Utilization in Fine Chemical Production
Beyond its specific roles in pharmaceutical and agrochemical synthesis, this compound is a versatile intermediate in the broader fine chemical industry. cymitquimica.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications. The reactivity of the chlorine atom in nucleophilic substitution and metal-catalyzed cross-coupling reactions, combined with the potential for modification of the ester and methyl groups, makes this compound a valuable starting point for a diverse array of complex organic molecules. This adaptability allows for its use in the production of specialty chemicals for research and development and other industrial applications.
Role as a Reagent in Biochemical Research
The unique structure of picolinate derivatives, featuring a pyridine ring, makes them valuable in biochemical investigations. They can interact with biological macromolecules like enzymes and serve as foundational components for developing sophisticated research tools such as fluorescent probes.
Picolinates, including chlorinated derivatives, have garnered significant attention as potential enzyme inhibitors. The pyridine nitrogen and the carboxylate group can chelate metal ions in enzyme active sites, while the substituted ring can form various interactions with the surrounding protein, leading to the modulation of its catalytic activity.
Research has shown that picolinate derivatives can act as inhibitors for several classes of enzymes. For instance, picolinic acid and nicotinic acid have been identified as competitive inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov Their inhibitory mechanism involves restricting both the monophenolase and diphenolase activities of the enzyme. nih.gov In a similar vein, Co(II) complexes incorporating picolinate ligands have demonstrated potent competitive inhibition of α-glucosidase, an enzyme targeted in diabetes management. researchgate.net
The core structure of this compound is particularly relevant in the design of new inhibitors. Studies on related "chloropicolinate amides and urea (B33335) derivatives" have identified them as novel inhibitors of enzymes within Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. acs.org Some of these compounds displayed significant antimycobacterial activity, suggesting that the chloropicolinate scaffold could be a promising starting point for developing new therapeutic agents. acs.org While direct kinetic data for this compound is not extensively published, research on analogous compounds underscores the potential of this chemical family in enzyme inhibition studies. For example, compounds like Methyl 6-chloro-3-methylpicolinate are actively investigated for their biological activities, including enzyme inhibition. evitachem.com
The following table summarizes research findings on the enzyme inhibitory activities of various picolinate derivatives, illustrating the potential roles of compounds like this compound.
| Derivative Class | Target Enzyme/System | Inhibition Type | Key Findings |
| Picolinic & Nicotinic Acids | Tyrosinase | Competitive | Restricted both monophenolase and diphenolase activities. nih.gov |
| Co(II)-Picolinate Complexes | α-Glucosidase | Competitive | Exhibited potent inhibitory activity, with some derivatives being more active than the standard drug acarbose. researchgate.net |
| Chloropicolinate Amides/Ureas | Mycobacterium tuberculosis | Not specified | Several derivatives showed promising anti-TB activity, indicating inhibition of essential mycobacterial enzymes. acs.org |
| Pyridine Derivatives | Melanoma Cells | Anti-proliferative | Cytotoxicity in melanoma cells was correlated with tyrosinase inhibition, suggesting a targeted mechanism of action. nih.gov |
Picolinate ligands are highly effective in the construction of fluorescent materials, particularly luminescent coordination polymers and metal-organic frameworks (MOFs). nih.govacs.org These materials can function as sensitive and selective chemical sensors, or "probes," for detecting various analytes. The picolinate moiety acts as an "antenna," absorbing energy (typically from UV light) and transferring it to a central metal ion (often a lanthanide like Europium), which then emits light at a characteristic wavelength. nih.gov
When an analyte interacts with the coordination polymer, it can disrupt this energy transfer process, leading to a change in the fluorescence intensity, which is often a quenching (decrease) of the signal. nih.govacs.org This principle has been successfully applied to create sensors for:
Metal Ions: Picolinate-based coordination polymers have been developed for the selective detection of Fe³⁺ ions in aqueous solutions. nih.govresearchgate.net
Nitroaromatic Compounds: These materials also show high selectivity in detecting nitroaromatic compounds, such as nitrobenzene, which are common environmental pollutants. nih.govacs.org
A closely related compound, Methyl 6-chloro-3-methylpicolinate, has been noted for its use as a fluorescent probe in biological imaging, highlighting the utility of the chloropicolinate structure in this field. alfa-chemical.com Furthermore, the di-(2-picolyl)amine (DPA) unit, a related picolyl structure, is a well-known receptor for creating fluorescent probes that can selectively bind to metal ions like Cu²⁺. nih.gov While specific applications of this compound as a standalone probe are not widely documented, its structural features make it a highly suitable building block for synthesizing more complex, functional fluorescent probes and sensors.
Contributions to Materials Science
The ability of picolinate ligands to form stable, well-defined structures with metal ions is a key driver of their application in materials science. They are used to create coordination polymers and metal-organic frameworks (MOFs) with tailored properties for various advanced applications. nih.govmdpi.com
Researchers have synthesized robust, crystalline coordination polymers using picolinate-based ligands that exhibit not only luminescence for sensing but also remarkable stability across a wide pH range, making them practical for use in harsh environmental conditions. nih.govacs.org The rigidity and connectivity provided by the picolinate structure are crucial for building these durable frameworks. nih.gov
Beyond luminescent materials, picolinate derivatives contribute to the development of magnetic materials. For example, a nitronyl nitroxide free radical appended with a picolinate moiety was used to synthesize a series of mononuclear metal complexes. acs.org These materials displayed very strong magnetic exchange interactions between the central metal ion (such as Mn, Co, Ni) and the radical, a property of significant interest in the field of molecular magnetism. acs.org
Furthermore, the reactivity of the chloro- and ester groups on compounds like this compound makes them valuable intermediates in the synthesis of specialty chemicals and functional materials. Methyl 6-chloropicolinate, a related compound, is used as a key precursor in synthesizing bipyridine derivatives and has been applied in the development of antimycobacterial agents and halogenated herbicides. The versatility of the picolinate scaffold thus allows for its incorporation into a diverse range of materials with applications spanning from environmental sensing to molecular electronics and medicine.
V. Mechanistic Investigations and Theoretical Studies of Methyl 6 Chloro 5 Methylpicolinate
Reaction Mechanism Elucidation for Synthetic Transformations
The primary synthetic route to Methyl 6-chloro-5-methylpicolinate involves the chlorination of a pyridine (B92270) N-oxide precursor. The mechanism for this transformation is a critical area of study for improving reaction efficiency and yield. A commonly employed reagent for this purpose is phosphorus oxychloride (POCl₃).
The reaction mechanism proceeds via electrophilic substitution, where the pyridine ring's inherent electron deficiency, which is enhanced by the ester group, is overcome by the activation provided by the N-oxide functionality. The process can be understood through the following key steps:
Activation of the N-oxide: The oxygen atom of the pyridine N-oxide precursor attacks the electrophilic phosphorus atom of phosphorus oxychloride. This forms a highly reactive intermediate adduct.
Electrophilic Attack: This activation makes the pyridine ring, particularly at positions ortho and para to the N-oxide, susceptible to nucleophilic attack by a chloride ion. For 5-methylpicolinate N-oxide, the C6 position is electronically favored for substitution.
Rearrangement and Elimination: Following the attack of the chloride ion, a rearrangement occurs, leading to the elimination of a dichlorophosphate (B8581778) byproduct and the formation of the chlorinated pyridine ring.
Neutralization: The reaction is typically quenched with a base, such as sodium carbonate, to neutralize the acidic byproducts and isolate the final product. chemicalbook.com
This mechanism shares characteristics with the Vilsmeier-Haack reaction , where an electrophilic iminium salt (the Vilsmeier-Haack reagent) is used to formylate or halogenate electron-rich aromatic and heterocyclic systems. ijpcbs.comnih.govorganic-chemistry.org In the case of pyridine N-oxide chlorination, POCl₃ acts as the activating agent that generates a highly electrophilic center on the pyridine ring, facilitating the substitution that would otherwise be difficult to achieve. nih.govresearchgate.net Understanding this mechanism allows for the rational selection of reaction conditions, such as temperature and reagent ratios, to maximize the yield of this compound while minimizing side reactions. chemicalbook.com
Computational Chemistry and DFT Studies
While specific, in-depth computational studies exclusively on this compound are not widely available in published literature, the methodologies of computational chemistry and Density Functional Theory (DFT) are routinely applied to similar substituted heterocyclic compounds. nih.govnih.gov These theoretical approaches provide profound insights into the molecule's electronic structure, stability, and reactivity, which are difficult to obtain through experimental means alone.
Molecular orbital analysis, particularly the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to predicting a molecule's reactivity.
HOMO and LUMO Distribution: For a molecule like this compound, DFT calculations would reveal that the HOMO is likely distributed across the π-system of the pyridine ring, with significant contributions from the nitrogen and chlorine lone pairs. The LUMO would be expected to be a π* orbital, primarily located on the pyridine ring and the carbonyl group of the ester.
Energy Gap (ΔE): The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
Electrostatic Potential (ESP): DFT calculations can generate an ESP map, which illustrates the charge distribution on the molecule's surface. For this compound, the map would show electronegative potential (red/yellow) around the nitrogen atom and the carbonyl oxygen, indicating sites susceptible to electrophilic attack. Electrophilic regions (blue) would be concentrated near the hydrogen atoms. Studies on related picoline compounds have used ESP analysis to identify potential reaction sites. nih.gov
Reactivity Prediction: The locations of the HOMO and LUMO are key to predicting reactivity. The HOMO region is where the molecule acts as an electron donor (nucleophile), while the LUMO region is where it acts as an electron acceptor (electrophile). For instance, analysis of 2-chloropyridine (B119429) showed that the HOMO consists of the π orbital in the pyridine ring, stabilized by hyperconjugation with the lone-pair p orbitals of nitrogen and chlorine. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Properties This table presents hypothetical data based on typical findings for similar substituted pyridines to illustrate the concepts of molecular orbital analysis.
| Parameter | Predicted Value/Description | Significance |
|---|---|---|
| HOMO Energy | ~ -7.0 eV | Indicates the energy of the highest energy electrons; relates to the molecule's ability to donate electrons. |
| LUMO Energy | ~ -1.5 eV | Indicates the energy of the lowest energy empty orbital; relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | A relatively large gap suggests high kinetic stability and lower reactivity. |
| Location of HOMO | Primarily on the pyridine ring π-system and Cl atom. | Site of potential electrophilic attack. |
| Location of LUMO | Primarily on the pyridine ring π*-system and ester carbonyl. | Site of potential nucleophilic attack. |
Conformational analysis involves calculating the potential energy of the molecule as a function of the rotation around its single bonds. For this compound, the most significant conformational freedom involves the rotation of the methyl ester group (C-C(O)OCH₃) relative to the plane of the pyridine ring.
DFT calculations, often using the B3LYP functional, can predict the geometric parameters (bond lengths and angles) and the relative energies of different conformers. nih.gov The analysis would identify the most stable (lowest energy) conformation. It is generally expected that the most stable conformer would have the ester group oriented to minimize steric hindrance with the adjacent substituents on the ring. For instance, a conformation where the carbonyl oxygen is oriented away from the methyl group at C5 might be favored. Understanding the preferred conformation is essential as it influences the molecule's packing in a crystal lattice and its interaction with biological targets.
Table 2: Hypothetical Conformational Energy Profile This table illustrates how DFT can be used to compare the stability of different rotational isomers (rotamers) around the C2-ester bond.
| Dihedral Angle (N-C2-C=O) | Relative Energy (kJ/mol) | Stability |
|---|---|---|
| 0° (Syn-periplanar) | +8.5 | Unstable due to steric clash. |
| 90° | +3.0 | Transition state between conformers. |
Spectroscopic Analysis in Mechanistic Contexts
Spectroscopic techniques are indispensable for real-time monitoring of chemical reactions and for the unambiguous identification of products and intermediates.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for tracking the progress of a chemical reaction. nih.gov In the synthesis of this compound, ¹H NMR is used to monitor the conversion of the starting material to the product.
By acquiring NMR spectra at different time points, chemists can observe the disappearance of proton signals corresponding to the starting material and the simultaneous appearance of new signals corresponding to the product. For example, during the chlorination of a precursor like 5-methylpicolinic acid methyl ester, one would monitor the characteristic shifts of the aromatic protons. The introduction of the electron-withdrawing chlorine atom at the C6 position would cause a predictable downfield shift in the signal of the adjacent proton at C4. The completion of the reaction is confirmed when the signals of the starting material are no longer detectable. mdpi.com
Table 3: Illustrative ¹H NMR Chemical Shifts for Reaction Monitoring This table provides hypothetical chemical shift (δ) data in ppm to demonstrate how NMR spectroscopy tracks the conversion of a starting material to the final product.
| Proton Position | Starting Material (5-methylpicolinate) | Product (this compound) |
|---|---|---|
| Ring H (at C3) | ~7.8 ppm | ~7.9 ppm |
| Ring H (at C4) | ~7.6 ppm | ~7.7 ppm |
| Ring H (at C6) | ~8.5 ppm | Signal disappears |
| -CH₃ (on ring) | ~2.4 ppm | ~2.5 ppm |
| -OCH₃ (ester) | ~3.9 ppm | ~4.0 ppm |
Mass spectrometry (MS) is a crucial analytical technique used to confirm the identity of a synthesized compound by measuring its molecular weight with high precision. It is often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) to analyze the purity of the product and identify any byproducts.
For this compound (C₈H₈ClNO₂), the calculated molecular weight is approximately 185.61 g/mol . A key feature in the mass spectrum that confirms successful chlorination is the isotopic signature of chlorine. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will exhibit two molecular ion peaks:
An M⁺ peak for the molecule containing ³⁵Cl.
An M+2 peak for the molecule containing ³⁷Cl, which has an intensity of approximately one-third (32%) of the M⁺ peak.
The observation of this characteristic isotopic pattern provides definitive evidence for the presence of a single chlorine atom in the molecule, confirming the successful synthesis of the target compound. chemicalbook.com
Table 4: Expected Mass Spectrometry Peaks for Product Confirmation
| Ion | m/z (mass-to-charge ratio) | Expected Relative Intensity | Significance |
|---|---|---|---|
| [M(³⁵Cl)]⁺ | ~185.0 | 100% | Molecular ion peak for the most abundant chlorine isotope. |
| [M(³⁷Cl)]⁺ | ~187.0 | ~32% | Confirms the presence of one chlorine atom due to the natural isotopic abundance. |
| [M+H]⁺ | ~186.0 / ~188.0 | Variable (depends on ionization) | Protonated molecular ion, often observed in ESI or CI modes. |
Vi. Emerging Research Directions and Future Perspectives
Novel Synthetic Methodologies for Enhanced Sustainability
The traditional synthesis of methyl 6-chloro-5-methylpicolinate often involves the use of phosphorus oxychloride (POCl₃) for the chlorination of the pyridine (B92270) ring. While effective, this method presents environmental and safety concerns. To address these challenges, researchers are exploring more sustainable synthetic routes.
One promising approach is the use of microwave-assisted synthesis . This technique has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. For instance, irradiating a mixture of methyl 5-methylpicolinate and POCl₃ at 150°C for 20 minutes can achieve an 88% yield, a 75% reduction in reaction time. This method also minimizes the formation of side products due to uniform heat distribution.
Another area of investigation is the development of catalytic methods using more environmentally friendly reagents and solvents. While still under investigation, the use of ionic liquids as replacements for traditional solvents is being explored, though current yields are suboptimal. The development of efficient and recyclable catalysts for the chlorination step remains a key goal for enhancing the sustainability of this compound synthesis.
A general trend in organic synthesis is the move towards C-H functionalization , which avoids the need for pre-functionalized starting materials. While not yet specifically reported for this compound, picolinate-directed C-H amination using iron catalysis has been demonstrated for related compounds, suggesting a potential future direction for more atom-economical syntheses. sci-hub.sesci-hub.se
Exploration of New Chemical Transformations
The chemical reactivity of this compound allows for a variety of transformations, making it a versatile scaffold for generating diverse molecular architectures. The primary reaction pathways involve the substitution of the chlorine atom and modifications of the ester group.
Nucleophilic Substitution Reactions: The chlorine atom at the 6-position is susceptible to substitution by various nucleophiles. This allows for the introduction of a wide range of functional groups, including amines and thiols, under appropriate reaction conditions. For example, reaction with piperazine (B1678402) has been used to synthesize intermediates for potential drug candidates. google.com
Cross-Coupling Reactions: The chloro-pyridine moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively, enabling the construction of complex molecules. For instance, the Suzuki-Miyaura coupling has been utilized to create biaryl structures from related chloropicolinates.
Reduction Reactions: The methyl ester group can be readily reduced to the corresponding primary alcohol using reducing agents like sodium borohydride (B1222165). google.com This transformation provides access to another important class of intermediates, (6-chloro-5-methylpyridin-2-yl)methanol (B8731530), which can be further functionalized. google.com
| Transformation Type | Reagents and Conditions | Product Class | Reference |
| Nucleophilic Substitution | Amines, Thiols | Substituted Picolinates | |
| Suzuki-Miyaura Coupling | Arylboronic acids, Palladium catalyst | Biaryl Compounds | |
| Buchwald-Hartwig Amination | Amines, Palladium catalyst | Aminated Picolinates | |
| Ester Reduction | Sodium borohydride | Pyridyl Methanols | google.com |
| Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl peroxide | Bromomethyl Picolinates | nih.gov |
Expansion of Applications in Drug Discovery and Development
Substituted picolinates are prevalent motifs in many biologically active compounds. This compound serves as a key starting material for the synthesis of novel therapeutic agents.
One notable application is in the development of positive allosteric modulators (PAMs) of muscarinic acetylcholine (B1216132) receptors, which are targets for treating cognitive disorders like Alzheimer's disease and schizophrenia. Specifically, a related compound, methyl-6-chloro-3-methylpicolinate, was used as a starting material to synthesize tricyclic lactams that act as M1 PAMs. nih.gov This highlights the potential of using this compound to create analogous structures with potential therapeutic benefits.
Furthermore, derivatives of chloropicolinates have demonstrated antimycobacterial activity . For example, certain diamino phenyl chloropicolinate amides show activity against Mycobacterium tuberculosis. The structural similarity suggests that derivatives of this compound could also be explored for their potential as anti-infective agents.
The compound and its derivatives are also being investigated for their potential as cannabinoid receptor agonists and for their antimicrobial and anti-inflammatory properties. smolecule.com Preliminary studies on related compounds suggest possible cytotoxic effects against cancer cell lines, indicating another avenue for future research. smolecule.com
Integration into Advanced Materials Science
The application of this compound is also extending into the realm of materials science. The pyridine nitrogen and other functional groups can act as ligands for metal ions, making picolinate (B1231196) derivatives attractive building blocks for metal-organic frameworks (MOFs) and other coordination polymers. bldpharm.com These materials have potential applications in gas storage, catalysis, and sensing.
The development of N-heterocyclic carbene (NHC) complexes with pyridinyl substituents is an active area of research. mdpi.com These complexes are used as catalysts in a variety of organic transformations. The electronic properties of the pyridine ring can be tuned by substituents, which in turn influences the catalytic activity of the metal center. mdpi.com While not yet demonstrated with this compound itself, its derivatives could be incorporated into such ligand systems to create novel catalysts.
The potential for picolinate-based compounds to be used as monomers for polymers is another area of interest. bldpharm.com The ability to introduce various functional groups onto the pyridine ring allows for the synthesis of polymers with tailored properties for specific applications.
Computational Design and Prediction of Reactivity
Computational chemistry plays an increasingly important role in modern chemical research, and this compound is no exception. Density functional theory (DFT) and other computational methods are being used to predict the reactivity and properties of this and related molecules. researchgate.net
These computational studies can provide valuable insights into reaction mechanisms, helping to optimize reaction conditions and predict the regioselectivity of chemical transformations. For example, computational analysis can help to understand the electrophilic aromatic substitution patterns in chlorination reactions.
In drug discovery, computational docking studies are used to predict how molecules will bind to biological targets such as enzymes and receptors. researchgate.net This allows for the in silico screening of virtual libraries of compounds derived from this compound, helping to prioritize the synthesis of the most promising candidates for biological testing. researchgate.net Such computational approaches can significantly accelerate the drug discovery process and reduce the reliance on expensive and time-consuming experimental screening.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 6-chloro-5-methylpicolinate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves esterification of 6-chloro-5-methylpicolinic acid using methanol under acid catalysis. Purity validation requires a combination of analytical techniques:
- Chromatography : HPLC or GC-MS to confirm the absence of byproducts .
- Spectroscopy : H/C NMR to verify structural integrity and assess chemical shifts consistent with the ester group .
- Melting Point Analysis : Compare observed values with literature data to detect impurities .
- Key Consideration : Storage at 0–6°C is critical to prevent hydrolysis or degradation .
Q. How should researchers design stability studies for this compound under varying environmental conditions?
- Methodological Answer :
- Experimental Design : Use accelerated stability testing (e.g., elevated temperature, humidity) to model long-term stability. Monitor degradation via:
- Kinetic Analysis : Track concentration over time using HPLC .
- Product Identification : LC-MS to identify degradation byproducts .
- Control Variables : Include inert atmosphere (N) to isolate oxidative vs. hydrolytic pathways .
Advanced Research Questions
Q. What strategies are effective in analyzing contradictory data on the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Systematic Comparison : Replicate studies under identical conditions (solvent, temperature, catalyst) to isolate variables. For example, discrepancies in reaction yields may arise from trace moisture content .
- Computational Modeling : Use DFT calculations to predict reaction pathways and compare with experimental outcomes .
- Meta-Analysis : Apply frameworks like PICOT (Population: reaction conditions; Intervention: nucleophile; Comparison: solvent effects; Outcome: yield/selectivity) to structure literature reviews .
Q. How can researchers employ X-ray crystallography to resolve ambiguities in the molecular structure of this compound?
- Methodological Answer :
- Crystallization : Optimize solvent systems (e.g., ethanol/water) to grow single crystals .
- Refinement : Use SHELX programs (e.g., SHELXL) for structure solution, leveraging high-resolution data to refine bond lengths and angles. Address twinning or disorder with SHELXE .
- Validation : Cross-validate with spectroscopic data (e.g., H NMR coupling constants) to confirm stereoelectronic effects .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
